Source
The primary source of information about this compound is the PubChem database, which aggregates data from various scientific literature and chemical databases. The database provides extensive details about chemical properties, biological activities, safety information, and potential applications.
Classification
In terms of classification, PubChem Compound 20079929 falls under organic compounds, specifically categorized as a member of a group of chemicals known for their biological activity. The classification includes aspects such as molecular weight, structural formula, and biological roles.
Methods of Synthesis
The synthesis of PubChem Compound 20079929 involves several methods that may include traditional organic synthesis techniques such as:
Technical Details
Detailed synthetic pathways can vary based on the specific structure of the compound. For instance, if the compound contains functional groups like amines or alcohols, specific reagents and conditions would be necessary to achieve the desired transformations.
Structure
The molecular structure of PubChem Compound 20079929 can be represented using various visualization tools available in the PubChem database. It typically includes information about the arrangement of atoms and bonds within the molecule.
Data
Key data points include:
Reactions
PubChem Compound 20079929 may participate in a variety of chemical reactions depending on its functional groups. Common types of reactions include:
Technical Details
The specifics of these reactions can be influenced by factors such as solvent choice, temperature, and concentration. Reaction mechanisms can often be elucidated using spectroscopic techniques to track intermediates.
Process
The mechanism of action for PubChem Compound 20079929 typically involves its interaction with biological targets such as enzymes or receptors. This interaction can lead to changes in biochemical pathways or cellular responses.
Data
Understanding this mechanism often requires kinetic studies and binding affinity assessments, which provide insights into how effectively the compound interacts with its target.
Physical Properties
Chemical Properties
Relevant data can typically be found in safety data sheets or chemical property databases associated with PubChem.
PubChem Compound 20079929 has potential applications in various scientific fields, including:
The identification of GABA emerged from pioneering chromatographic analyses of mammalian brain extracts conducted at Washington University School of Medicine. Roberts and Frankel demonstrated that GABA is metabolized from glutamic acid and accumulates in the CNS, publishing their seminal findings in 1950 [1] [6]. This discovery resolved the identity of "Factor I," an inhibitory component previously detected in brain and spinal cord extracts. By 1959, foundational electrophysiological studies established GABA's direct inhibitory action at crayfish neuromuscular junctions, where it hyperpolarized muscle fibers—an effect blocked by the convulsant picrotoxin [6].
The subsequent elucidation of GABA receptors revolutionized neuropharmacology. Research in the 1970s differentiated GABA-A (ionotropic) and GABA-B (metabotropic) receptors, while the 1980s revealed benzodiazepine binding sites as allosteric modulators of GABA-A receptors [3] [7]. Molecular cloning in the 1990s identified multiple receptor subunits (6α, 3β, 3γ, ρ1-3, δ, ε, π, θ), explaining functional diversity. Landmark studies showed that GABA functions as an excitatory neurotransmitter during early neurodevelopment due to reversed chloride gradients—a paradigm-shifting concept with clinical implications for neonatal seizure management [2] [6] [7]. Technological advances, including heterologous expression systems and cryo-electron microscopy, have since enabled precise characterization of receptor subtypes and their pharmacological profiles [1] [3].
Table 1: Milestones in GABA Research History
Year | Discovery | Significance | Key Researchers |
---|---|---|---|
1950 | GABA identification in mammalian brain | Established major inhibitory neurotransmitter | Roberts & Frankel |
1959 | Physiological inhibition demonstration | Confirmed GABA as synaptic inhibitor | Grundfest et al. |
1970s | GABA-A/B receptor classification | Differentiated ionotropic vs. metabotropic signaling | Bowery, Enna |
1981 | Benzodiazepine site characterization | Revealed allosteric modulation of GABA-A receptors | Squires, Braestrup |
1991 | GABA-C receptor identification (ρ subunits) | Expanded receptor classification | Cutting et al. |
2000s | Developmental excitatory role | Explained neonatal seizure pathophysiology | Ben-Ari, Khazipov |
Neurotransmission and Receptor Diversity
GABA mediates inhibition primarily through activation of ligand-gated chloride channels (GABA-A receptors) and G protein-coupled receptors (GABA-B receptors). GABA-A receptors are heteropentameric structures combining various subunits (α1-6, β1-3, γ1-3, ρ1-3, δ, ε, π, θ), with the most common arrangement being γ2β2α1β2α1 [3] [7]. Receptor composition determines pharmacological properties: α1 subunits confer sedative effects, α2/α3 mediate anxiolysis, while δ-containing extrasynaptic receptors generate tonic inhibition. GABA binding triggers chloride influx, hyperpolarizing neurons by -70mV and raising action potential thresholds [2] [3]. GABA-B receptors function as heterodimers (B1a/b + B2) that modulate potassium efflux and calcium channel activity, producing slow inhibitory postsynaptic potentials and presynaptic neurotransmitter release suppression [3] [7].
During neurodevelopment, GABA exhibits paradoxical excitatory effects due to elevated intracellular chloride maintained by NKCC1 cotransporters. This depolarization facilitates neuronal differentiation, migration, and synaptogenesis. The developmental shift to inhibitory function occurs through upregulation of KCC2 chloride exporters, establishing the mature hyperpolarizing response critical for circuit formation [6] [7].
Peripheral Physiological Functions
Beyond the CNS, GABA serves essential roles in peripheral systems:
Pathophysiological Implications
GABAergic dysfunction underlies multiple neurological and psychiatric conditions:
Table 2: GABA Receptor Subtypes and Functional Characteristics
Receptor Type | Subunit Composition | Ion Conductance | Primary Functions | Pharmacological Modulators |
---|---|---|---|---|
GABA-A (synaptic) | α1-3βγ2, α5βγ2 | Cl⁻ (phasic) | Fast inhibition, sedation, anxiolysis | Benzodiazepines, barbiturates |
GABA-A (extrasynaptic) | α4βδ, α6βδ | Cl⁻ (tonic) | Neuronal excitability control | Neurosteroids, ethanol |
GABA-B | B1a/b + B2 | K⁺ (outward), Ca²⁺ (inward) | Slow inhibition, presynaptic modulation | Baclofen, GHB |
GABA-C | ρ1-3 homomers | Cl⁻ | Retinal signal processing | TPMPA |
Blood-Brain Barrier Permeability Controversy
A persistent debate surrounds GABA's ability to cross the blood-brain barrier (BBB). While early studies concluded negligible permeability [5], emerging evidence suggests carrier-mediated transport via GABA transporters (GATs) and transcytosis mechanisms [1] [5]. Contemporary research employs advanced methodologies including PET with [¹⁸F] flumazenil, microdialysis, and in vivo mass spectrometry to quantify brain GABA flux following peripheral administration. Preliminary findings indicate region-specific uptake in the hypothalamus and thalamus, potentially explaining physiological effects of oral GABA despite modest overall penetration [5].
Gut-Brain Axis and Microbiome Interactions
The gut microbiome represents a significant source of peripheral GABA, with Lactobacillus brevis capable of producing >100g/L through fermentation [1] [5]. Research imperatives include:
Parasitic Protozoa GABAergic Systems
Apicomplexan parasites exhibit sophisticated GABA utilization strategies:
Neuro-Nutraceuticals and Flavonoid Modulators
Natural compounds with GABAergic activity present promising research avenues:
Table 3: Key Research Gaps in GABA Biology
Research Domain | Unresolved Questions | Current Approaches | Therapeutic Implications |
---|---|---|---|
BBB permeability | Transport mechanisms, regional variability | PET imaging, in vivo microdialysis | Oral GABA formulation efficacy |
Gut-brain signaling | Microbial GABA contribution to CNS pools | Germ-free models, isotopic labeling | Psychobiotic development |
Parasite metabolism | GABA shunt essentiality in protozoa | Genetic knockout, metabolomics | Anti-parasitic drug targets |
Receptor subtype pharmacology | δ subunit-specific modulation | Allosteric modulator design | Anxiolytics without sedation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0